![molecular formula C20H20N2O4S B4750273 N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide](/img/structure/B4750273.png)
N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide
Overview
Description
N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide, also known as SDP3, is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a biological probe. This compound has been synthesized using various methods, and its mechanism of action and physiological effects are still being studied. In
Mechanism of Action
The mechanism of action of N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide is still being studied. However, it has been reported that N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide binds to the active site of PTPs and HDACs, inhibiting their activity. This leads to changes in cellular signaling pathways and gene expression. N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide has also been shown to bind to other enzymes, such as PRMTs and PKMTs, but the exact mechanism of action is not yet known.
Biochemical and Physiological Effects
N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide has been shown to have biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells, inhibit cell migration and invasion, and reduce inflammation. In addition, N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide has been shown to modulate the activity of different signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide is its specificity for different enzymes, which allows for the study of their function in cells. In addition, N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide has been shown to have low toxicity in different cell types. However, one limitation of N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide is its solubility in water, which can affect its activity in cells. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can affect its potential use as a therapeutic agent.
Future Directions
For the study of N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide include the development of more efficient synthesis methods and analogs, the study of its pharmacokinetics and pharmacodynamics, and the study of its effects in different disease models.
Scientific Research Applications
N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide has been used as a biological probe in scientific research to study the function of different proteins and enzymes. It has been reported to inhibit the activity of protein tyrosine phosphatases (PTPs), which are important regulators of cellular signaling pathways. N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and chromatin remodeling. In addition, N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide has been used to study the function of other enzymes, such as protein arginine methyltransferases (PRMTs) and protein lysine methyltransferases (PKMTs).
properties
IUPAC Name |
N-[3-[3-(cyclopropanecarbonylamino)phenyl]sulfonylphenyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-19(13-7-8-13)21-15-3-1-5-17(11-15)27(25,26)18-6-2-4-16(12-18)22-20(24)14-9-10-14/h1-6,11-14H,7-10H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQOMOFOUHVEDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(sulfonyldi-3,1-phenylene)dicyclopropanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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